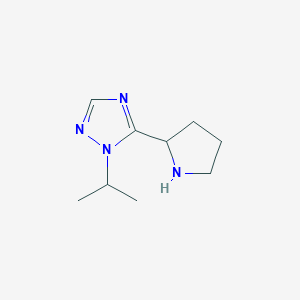
(R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona es un derivado quiral de oxazolidinona. Este compuesto es de gran interés en el campo de la química orgánica debido a sus posibles aplicaciones en la síntesis asimétrica y su papel como auxiliar quiral. La presencia del átomo de flúor y la estructura del anillo de oxazolidinona imparten propiedades químicas únicas al compuesto, convirtiéndolo en una herramienta valiosa en diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona típicamente implica la reacción de (R)-2-amino-1-butanol con ácido 2-fluoro-2-metilpropanoico. La reacción se lleva a cabo en condiciones anhidras, a menudo utilizando un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para facilitar la formación del anillo de oxazolidinona. La mezcla de reacción se calienta entonces para promover la ciclización, dando como resultado la formación del producto deseado.
Métodos de producción industrial
A escala industrial, la producción de (R)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción, como la temperatura y la presión, pueden optimizar la síntesis y reducir la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de oxazolidinona correspondientes con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir el anillo de oxazolidinona en otros grupos funcionales, como aminas o alcoholes.
Sustitución: El átomo de flúor en el compuesto puede sustituirse por otros halógenos o grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como el yoduro de sodio (NaI) o el terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de oxazolidinona con estados de oxidación más altos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(R)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como auxiliar quiral en la síntesis asimétrica, ayudando en la producción de compuestos enantioméricamente puros.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, haciéndolo útil en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: La investigación sobre sus posibles aplicaciones terapéuticas está en curso, particularmente en el desarrollo de nuevos productos farmacéuticos.
Industria: Se emplea en la síntesis de productos químicos finos y materiales especiales, contribuyendo a la producción de productos de alto valor.
Mecanismo De Acción
El mecanismo por el cual (R)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. El átomo de flúor y la estructura del anillo de oxazolidinona permiten que el compuesto forme complejos estables con estos objetivos, influyendo en su actividad y función. Las vías específicas involucradas dependen del contexto de su aplicación, ya sea en la síntesis química o en sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(S)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona: El enantiómero del compuesto, con propiedades químicas similares pero diferente estereoquímica.
4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona: La mezcla racémica que contiene ambos enantiómeros.
4-(2-Metilpropil)oxazolidin-2-ona: Un compuesto similar que carece del átomo de flúor, lo que da como resultado una reactividad química diferente.
Unicidad
(R)-4-(2-Fluoro-2-metilpropil)oxazolidin-2-ona es única debido a su naturaleza quiral y la presencia del átomo de flúor, que imparte propiedades químicas distintas. Estas características lo hacen particularmente valioso en la síntesis asimétrica y otras aplicaciones donde la estereoquímica y la reactividad son cruciales.
Propiedades
Fórmula molecular |
C7H12FNO2 |
|---|---|
Peso molecular |
161.17 g/mol |
Nombre IUPAC |
(4R)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
Clave InChI |
MHSZLVOTZJKVKZ-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)(C[C@@H]1COC(=O)N1)F |
SMILES canónico |
CC(C)(CC1COC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


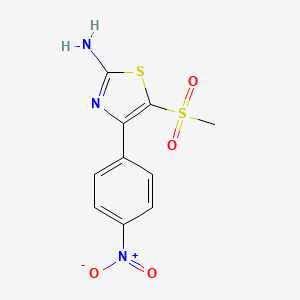

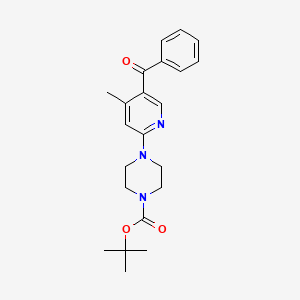
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
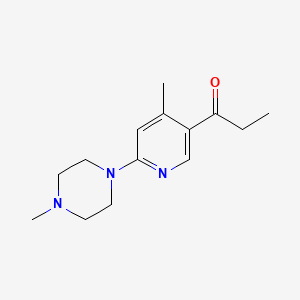
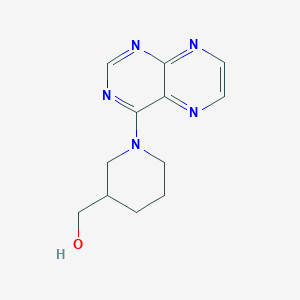
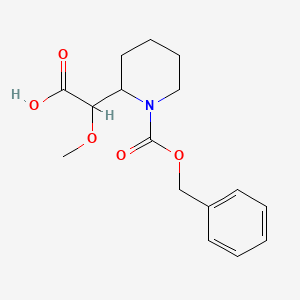
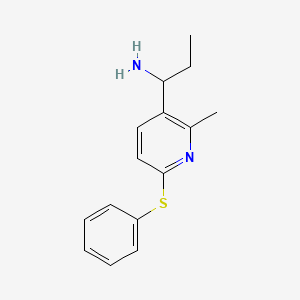


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)


